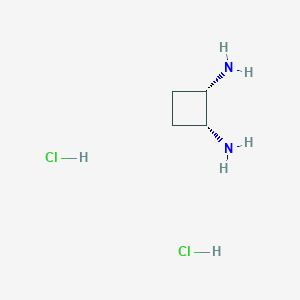
Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its cyclobutane ring structure, which imparts unique stereochemical properties, making it valuable in asymmetric synthesis and other specialized chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of chiral catalysts to achieve high enantioselectivity. For instance, the diastereodivergent asymmetric Michael-alkylation reaction between 3-chloro-oxindoles and unsaturated ketoesters using chiral N,N’-dioxide/metal complexes has been reported to yield high diastereoselectivity and enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the cyclobutane ring.
Scientific Research Applications
Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enzymes or receptors, influencing biochemical pathways. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and modulating the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,2S)-cyclopropane-1,2-diamine dihydrochloride: Shares a similar structure but with a cyclopropane ring instead of cyclobutane.
(1R,2S)-1,2-cyclohexanediamine dihydrochloride: Contains a cyclohexane ring, offering different steric and electronic properties.
Uniqueness
Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride is unique due to its cyclobutane ring, which provides distinct stereochemical characteristics. This uniqueness makes it particularly valuable in asymmetric synthesis and other applications where precise control over stereochemistry is crucial.
Properties
IUPAC Name |
(1S,2R)-cyclobutane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-3-1-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H/t3-,4+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRFHIPWMCQOPF-NDXJVULZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
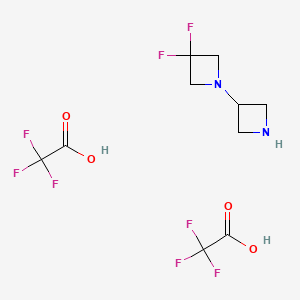
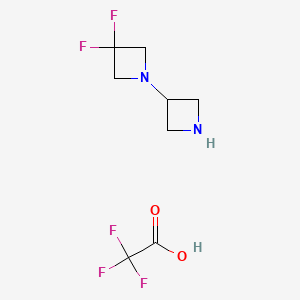
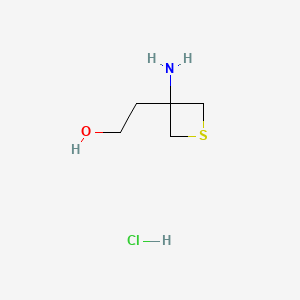
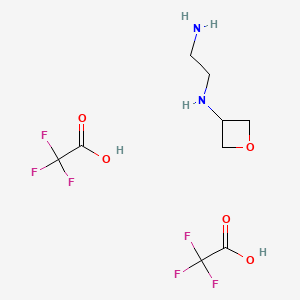
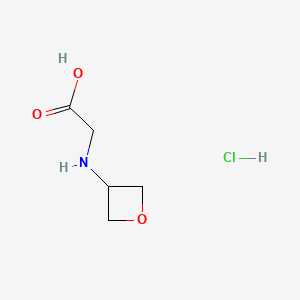
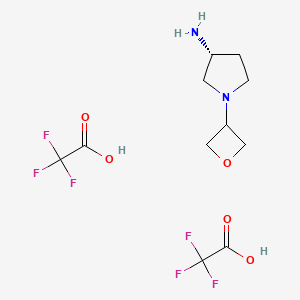
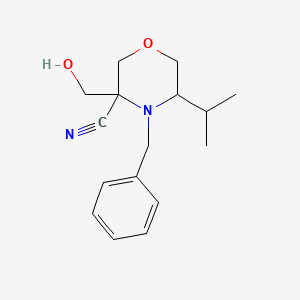
![3-(hydroxymethyl)-4-prop-2-enyl-4a,5,6,7,8,8a-hexahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B8215223.png)
![[4-(1-Bicyclo[1.1.1]pentanyl)phenyl]methanamine;hydrochloride](/img/structure/B8215239.png)
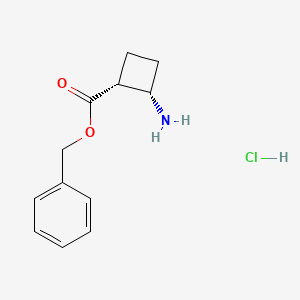
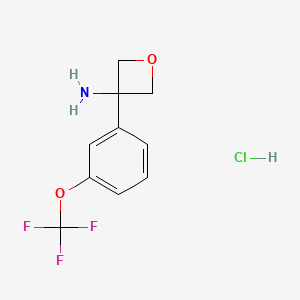
![3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B8215259.png)
![[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;dihydrochloride](/img/structure/B8215265.png)
![1-(1-Bicyclo[1.1.1]pentanyl)phthalazine](/img/structure/B8215272.png)
